molecular formula C9H10FNO3 B14192369 2-[2-Fluoro-4-(hydroxymethyl)phenoxy]acetamide CAS No. 875894-78-3

2-[2-Fluoro-4-(hydroxymethyl)phenoxy]acetamide

Cat. No.: B14192369
CAS No.: 875894-78-3
M. Wt: 199.18 g/mol
InChI Key: UIZUEASHNSXYGT-UHFFFAOYSA-N
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Description

2-[2-Fluoro-4-(hydroxymethyl)phenoxy]acetamide is an organic compound that features a phenoxy group substituted with a fluoro and hydroxymethyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Fluoro-4-(hydroxymethyl)phenoxy]acetamide typically involves nucleophilic aromatic substitution reactions. One common synthetic route starts with 2,4,5-trifluorobenzonitrile, which undergoes nucleophilic aromatic substitution to introduce the hydroxymethyl group. The resulting intermediate is then further reacted to introduce the acetamide group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-[2-Fluoro-4-(hydroxymethyl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typical.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: 2-[2-Fluoro-4-(carboxymethyl)phenoxy]acetamide.

    Reduction: 2-[2-Fluoro-4-(hydroxymethyl)phenoxy]ethylamine.

    Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.

Scientific Research Applications

2-[2-Fluoro-4-

Properties

CAS No.

875894-78-3

Molecular Formula

C9H10FNO3

Molecular Weight

199.18 g/mol

IUPAC Name

2-[2-fluoro-4-(hydroxymethyl)phenoxy]acetamide

InChI

InChI=1S/C9H10FNO3/c10-7-3-6(4-12)1-2-8(7)14-5-9(11)13/h1-3,12H,4-5H2,(H2,11,13)

InChI Key

UIZUEASHNSXYGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CO)F)OCC(=O)N

Origin of Product

United States

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